molecular formula C11H15NO2 B3118982 Methyl 2-amino-4-phenylbutanoate CAS No. 24469-05-4

Methyl 2-amino-4-phenylbutanoate

Cat. No. B3118982
CAS RN: 24469-05-4
M. Wt: 193.24 g/mol
InChI Key: YEPNFOMBMXWUOG-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known as “Methyl ®-2-amino-4-phenylbutanoate hydrochloride” and has a CAS Number of 184295-39-4 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-phenylbutanoate” can be represented by the linear formula C11H16O2N1Cl1 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m1./s1 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-phenylbutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±33.0 °C at 760 mmHg, and a flash point of 151.8±22.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Application in Tuberculosis Treatment

A study discovered that 2-amino-4-oxo-4-phenylbutanoate inhibitors are effective against Mycobacterium tuberculosis. These compounds, unstable in solution, transform into 4-oxo-4-phenylbut-2-enoates, which react with CoA to inhibit the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway. This interaction significantly enhances the compounds' potency, offering a promising basis for developing novel MenB inhibitors and suggesting a strategy for creating potent inhibitors of acyl-CoA binding enzymes (Li et al., 2011).

In Chemical Reactions and Structural Analysis

Research on the reaction of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine has led to the formation of novel compounds with potential biological applications. One such product, 5-(2-aminopropyl)-3,4-diphenylpyrrolo[3,4-c]pyrazol-6-one, was structurally confirmed through X-ray analysis (Gein et al., 2010). Another study focused on the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a new amino acid component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

Quantum Computational and Spectroscopic Studies

A study conducted quantum computational and spectroscopic analyses on 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoic acid. This research, using density functional theory (DFT) calculations and experimental studies like FT-IR, FT-Raman, and UV–Visible spectra, provided insights into molecular geometry, vibrational frequencies, and potential applications in drug identification through molecular docking methods (Raajaraman et al., 2019).

Synthesis of Important Peptide Bond Isosteres

An efficient synthesis method was presented for N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, which are vital in creating peptide bond isosteres. The synthesis involved hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate (May & Abell, 1999).

Safety And Hazards

The safety information for “Methyl 2-amino-4-phenylbutanoate” indicates that it may cause eye irritation (Hazard Statements H319) . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

methyl 2-amino-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPNFOMBMXWUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305211
Record name Methyl α-aminobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-phenylbutanoate

CAS RN

24469-05-4
Record name Methyl α-aminobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24469-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-aminobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In Example 30, a 20 g/l solution of DL-homophenylalanine methyl ester was prepared in a 0.2M phosphate buffer (pH 7.0). Then 10 g/l of a porcine pancreas lipase Sigma 3126 was also added. The mixture was caused to react at 30° C. The reaction conversion was measured by HPLC using an RP-18 column with a mobile phase consisting of 40:60 methanol/perchloric acid (pH 1.7) at an elution rate of 0.6 ml/min. The concentration of the eluent was detected at a wavelength of 215 nm. The optical purity of the product was measured using the CR(+) column with a mobile phase containing 15:85 methanol/perchloric acid (pH 1.7), at an elution rate of 0.7 ml/min. The concentration of the eluent was detected at the same wavelength of 215 nm. After 120 minutes, the reaction conversion was measured to be at 61.5%, and the e.e. value for the D-homophenylalanine and its methyl ester was measured to be 94.4%.
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methanol perchloric acid
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CR(+)
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methanol perchloric acid
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methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Attwood, CH Hassall, A Kröhn, G Lawton… - Journal of the …, 1986 - pubs.rsc.org
The postulated binding functions for the active site of Angiotensin Converting Enzyme (ACE), derived in an earlier study, have made possible the design of improved inhibitors. …
Number of citations: 85 pubs.rsc.org
S PREVITI, S GRASSO, R ETTARI, S CAMPAGNA - iris.unime.it
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is one of the most common neglected tropical diseases (NTDs), widespread in the sub-Saharan Africa and …
Number of citations: 2 iris.unime.it

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